

Comparative Guide: Mass Spectrometry Fragmentation of Methyl 3-(hydroxymethyl)-2- methoxybenzoate

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Compound of Interest

Compound Name:	Methyl 3-(hydroxymethyl)-2-methoxybenzoate
CAS No.:	1427363-87-8
Cat. No.:	B2637643

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Executive Summary

Methyl 3-(hydroxymethyl)-2-methoxybenzoate (MW 196.20 Da) is a critical pharmacophore intermediate, often utilized in the synthesis of benzoxaborole drugs (e.g., Tavaborole) and salicylate derivatives. Its analysis requires precise differentiation from regioisomers such as methyl 2-(hydroxymethyl)-3-methoxybenzoate and methyl 4-(hydroxymethyl)-2-methoxybenzoate.

This guide establishes the ortho-methoxy ester interaction as the primary diagnostic fragmentation mechanism. Unlike its isomers, the 1,2,3-substitution pattern facilitates specific hydrogen transfer and cyclization pathways that are distinct in both Electron Ionization (EI) and Electrospray Ionization (ESI).

Experimental Protocols

To replicate the fragmentation data described, the following standardized protocols are recommended.

Protocol A: GC-MS (Electron Ionization)[1]

- Instrument: Agilent 7890B/5977B or equivalent single quadrupole MS.
- Column: DB-5ms (30 m × 0.25 mm × 0.25 μm).
- Carrier Gas: Helium at 1.0 mL/min (constant flow).
- Inlet: Splitless mode, 250°C.
- Oven Program: 60°C (1 min hold)
20°C/min
280°C (5 min hold).
- Ion Source: Electron Ionization (EI) at 70 eV; Source Temp: 230°C.
- Scan Range: m/z 40–400.

Protocol B: LC-MS/MS (Electrospray Ionization)

- Instrument: Thermo Q-Exactive or Sciex Triple Quad.
- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 × 50 mm).
- Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes.
- Ionization: ESI Positive Mode (+).
- Collision Energy (CE): Stepped NCE 20, 35, 50 eV.

Fragmentation Analysis & Mechanism Electron Ionization (EI) Pathways

The EI spectrum of **methyl 3-(hydroxymethyl)-2-methoxybenzoate** is dominated by the interaction between the C1-ester and the C2-methoxy group (the "Ortho Effect"), modified by the C3-hydroxymethyl group.

m/z (Fragment)	Identity	Mechanism & Diagnostic Value
196	$[M]^+$	Molecular Ion. Moderate intensity. Confirms MW 196.
165	$[M - OCH_3]^+$	Acylium Ion. Cleavage of the methoxy group from the ester. Standard benzoate fragmentation.
164	$[M - CH_3OH]^+$	Ortho Effect Product. Elimination of neutral methanol. This requires a hydrogen transfer, facilitated by the ortho-methoxy group or the hydroxymethyl group. Diagnostic for ortho-substituted benzoates.
136	$[M - C_2H_4O_2]^+$	Secondary Loss. Loss of CO from the m/z 164 ion.
135	$[M - OCH_3 - CH_2O]^+$	Methoxy-Benzyl Cation. Sequential loss of methoxy radical (from ester) and formaldehyde (from ether).
107	$[C_7H_7O]^+$	Hydroxytropylium Ion. Characteristic aromatic fragment indicating the presence of the benzyl alcohol moiety.

Mechanism: The Ortho-Methoxy Effect

The proximity of the C1-ester and C2-methoxy groups allows for a specific rearrangement. The radical cation $[M]^+$ can eliminate formaldehyde (CH_2O) or methanol (CH_3OH) via a 6-membered transition state. In this specific molecule, the C3-hydroxymethyl group can also participate, potentially losing water (m/z 178) or interacting with the C2-methoxy oxygen.

ESI-MS/MS Fragmentation

In positive ESI, the molecule forms the protonated species $[M+H]^+$ at m/z 197.

- Precursor: m/z 197.08 $[M+H]^+$
- Major Transition: 197
165 (Loss of Methanol, 32 Da).
 - Mechanism: [1][2][3] Protonation of the ester methoxy group followed by elimination of MeOH to form the acylium ion.
- Secondary Transition: 197
179 (Loss of Water, 18 Da).
 - Mechanism: [1][2][3] Loss of H_2O from the C3-hydroxymethyl group, forming a resonance-stabilized benzylic cation.
- Diagnostic Transition: 197
133.
 - Mechanism: [1][2][3] Sequential loss of MeOH and CH_2O (formaldehyde).

Comparative Differentiation Guide

Distinguishing the target from its isomers is crucial for impurity profiling.

Comparison Table: Target vs. Isomers

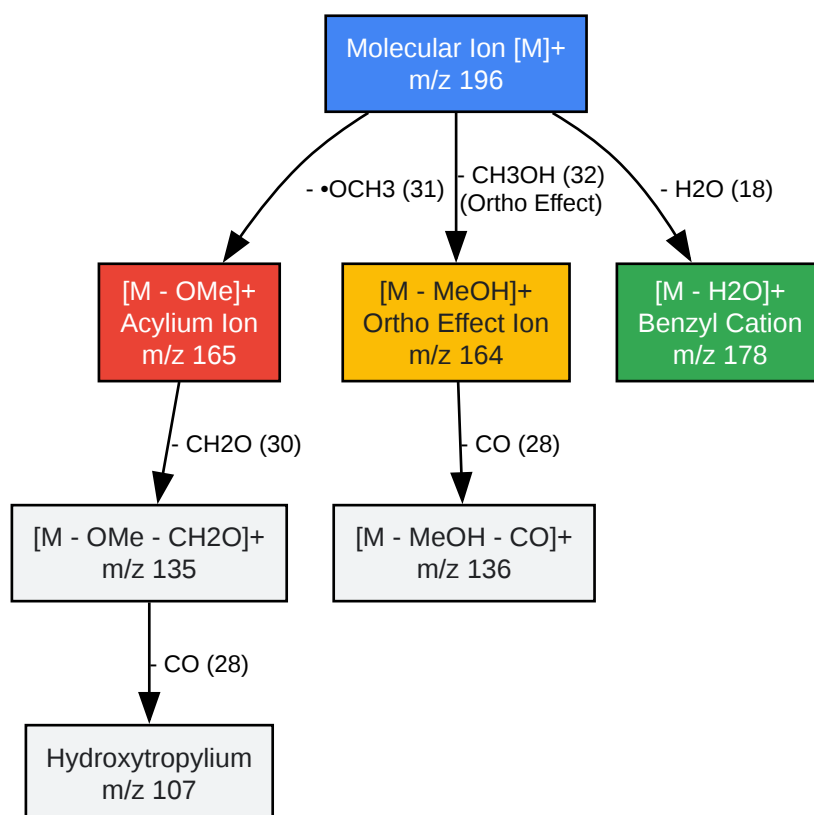
Feature	Target: Methyl 3-(hydroxymethyl)-2-methoxybenzoate	Isomer A: Methyl 2-(hydroxymethyl)-3-methoxybenzoate	Isomer B: Methyl 4-(hydroxymethyl)-2-methoxybenzoate
Structure	Ester (1), OMe (2), CH ₂ OH (3)	Ester (1), CH ₂ OH (2), OMe (3)	Ester (1), OMe (2), CH ₂ OH (4)
Key EI Interaction	Ester ↔ Methoxy (1,2-interaction)	Ester ↔ Hydroxymethyl (1,2-interaction)	Ester ↔ Methoxy (1,2-interaction)
Dominant Loss	Loss of OMe (31) and MeOH (32).	Rapid Loss of MeOH (32) to form Phthalide (m/z 164 base peak).	Loss of OMe (31).[2] [4] Less facile loss of MeOH due to lack of C3-proton involvement.
m/z 164 Intensity	High (due to ortho-methoxy effect).	Very High (Base peak, stable lactone formation).	Moderate/Low.[2]
m/z 178 (M-H ₂ O)	Present (Loss from CH ₂ OH).	Weak (Phthalide formation dominates).	Present.

Diagnostic Logic[6]

- Check m/z 164 vs 165: If m/z 164 is the dominant base peak (dominating 165 by >5:1), suspect Isomer A (Phthalide formation).
- Check m/z 135: Significant abundance suggests the Target or Isomer B (Ortho-methoxy effect).
- Differentiation of Target vs. Isomer B: The target (3-isomer) has the hydroxymethyl group ortho to the methoxy. This steric crowding often leads to a higher abundance of "proximity effects" (e.g., combined loss of H₂O + MeOH) compared to the para (4-isomer) where the hydroxymethyl is isolated.

Visualization of Fragmentation Pathways[2][3][7][8] [9]

The following diagram illustrates the primary fragmentation pathways for **Methyl 3-(hydroxymethyl)-2-methoxybenzoate** under Electron Ionization.



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Figure 1: Proposed EI fragmentation pathway highlighting the competition between simple cleavage (m/z 165) and the ortho-effect rearrangement (m/z 164).

References

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